An In-depth Technical Guide to the Chemical Properties of (S)-1-(4-Chlorophenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of (S)-1-(4-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the synthesis of a variety of organic compounds, most notably active pharmaceutical ingredients (APIs) and agrochemicals. Its specific stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of (S)-1-(4-Chlorophenyl)ethanol, detailed experimental protocols for its characterization, and a logical workflow for its analysis.
Chemical and Physical Properties
The chemical and physical properties of (S)-1-(4-Chlorophenyl)ethanol are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 99528-42-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 119 °C at 10 mmHg | [3] |
| Density | 1.171 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.541 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
| pKa (Predicted) | 14.22 ± 0.20 | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Expected Signals | Reference(s) |
| ¹H NMR (Proton NMR) | A quartet for the methine proton (CH-OH), a doublet for the methyl protons (-CH₃), and multiplets for the aromatic protons on the chlorophenyl ring. | [4] |
| ¹³C NMR (Carbon-13 NMR) | Distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift. | [1] |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching of the alcohol group), C-H stretches for aromatic and aliphatic portions, as well as C-O and C-Cl stretches. | [5] |
Experimental Protocols
Detailed methodologies for the characterization of (S)-1-(4-Chlorophenyl)ethanol are provided below.
Synthesis of (S)-1-(4-Chlorophenyl)ethanol
A common method for the synthesis of (S)-1-(4-Chlorophenyl)ethanol involves the asymmetric reduction of 4'-chloroacetophenone.
Protocol: Asymmetric Reduction of 4'-Chloroacetophenone [6]
-
Reaction Setup: In a reaction vessel, dissolve 4'-chloroacetophenone in a suitable solvent such as isopropanol.
-
Catalyst Addition: Introduce a chiral catalyst, for example, a ruthenium-based complex with a chiral ligand like (S)-BINAP.
-
Hydrogenation: Pressurize the vessel with hydrogen gas.
-
Reaction Monitoring: Maintain the reaction at a specific temperature and pressure, monitoring the progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, carefully release the pressure and remove the catalyst by filtration.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched (S)-1-(4-Chlorophenyl)ethanol.
Determination of Physical Properties
Boiling Point Determination (Micro-Reflux Method)
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a heating block or oil bath.
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.
Density Determination
-
Weigh a clean, dry graduated cylinder.
-
Add a known volume of (S)-1-(4-Chlorophenyl)ethanol to the graduated cylinder.
-
Weigh the graduated cylinder with the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume.
Refractive Index Determination
-
Calibrate an Abbe refractometer using a standard of known refractive index.
-
Apply a few drops of the (S)-1-(4-Chlorophenyl)ethanol sample onto the prism of the refractometer.
-
Close the prism and allow the sample to equilibrate to the measurement temperature (typically 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of (S)-1-(4-Chlorophenyl)ethanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Processing: Process the interferogram to obtain the infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of (S)-1-(4-Chlorophenyl)ethanol.
Caption: A logical workflow for the synthesis and characterization of (S)-1-(4-Chlorophenyl)ethanol.
Safety and Handling
(S)-1-(4-Chlorophenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for (S)-1-(4-Chlorophenyl)ethanol, intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.
